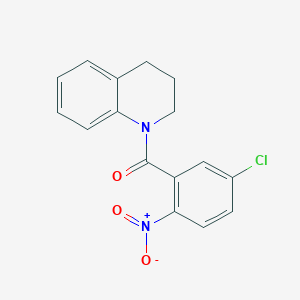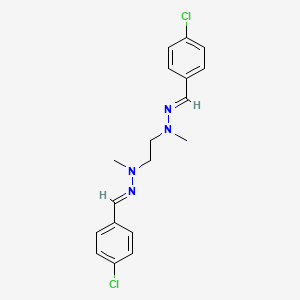
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline, also known as CNBQ, is a chemical compound that has been extensively studied for its potential pharmacological properties. This molecule has a unique structure that makes it a promising candidate for drug development, particularly in the fields of cancer and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act through multiple pathways. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a number of potential pharmacological properties, making it a versatile molecule for studying various diseases. However, one limitation of using 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its toxicity. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have cytotoxic effects on both cancer and normal cells, which may limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for research on 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline. One area of research is the development of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline derivatives that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in vivo, which will be important for its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves a multi-step process that includes the reaction of 2-nitrobenzaldehyde with 5-chloro-ortho-nitroaniline to form 5-chloro-2-nitrobenzaldehyde. This intermediate is then reacted with tetrahydroquinoline in the presence of a catalyst to yield 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline. This synthesis method has been optimized to yield high purity and high yields of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential pharmacological properties. It has been shown to have anti-cancer properties, particularly against breast cancer cells. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(5-chloro-2-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-12-7-8-15(19(21)22)13(10-12)16(20)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZVUPSIULFPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5756912.png)

![2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5756925.png)
![ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5756929.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5756931.png)
![3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5756932.png)
![(4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5756944.png)

![2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5756955.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5756956.png)
![3-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5756966.png)